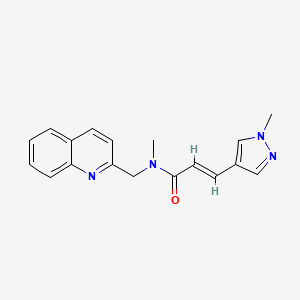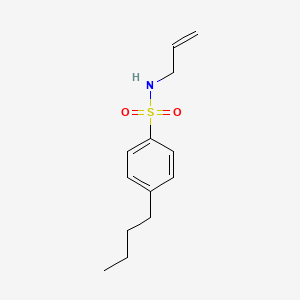![molecular formula C16H24N2O2 B5467469 2-[(3,3-dimethylbutanoyl)amino]-N-propylbenzamide](/img/structure/B5467469.png)
2-[(3,3-dimethylbutanoyl)amino]-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,3-dimethylbutanoyl)amino]-N-propylbenzamide is an organic compound with a complex structure. It belongs to the class of organic compounds known as benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of a benzamide group attached to a propyl chain and a 3,3-dimethylbutanoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3-dimethylbutanoyl)amino]-N-propylbenzamide typically involves the reaction of 3,3-dimethylbutanoyl chloride with N-propylbenzamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3,3-dimethylbutanoyl)amino]-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzamides or esters.
Scientific Research Applications
2-[(3,3-dimethylbutanoyl)amino]-N-propylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(3,3-dimethylbutanoyl)amino]-N-propylbenzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,3-dimethylbutanoyl)amino]benzamide
- 2-[(3,3-dimethylbutanoyl)amino]-3-methylbutanoic acid
- 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid
Uniqueness
2-[(3,3-dimethylbutanoyl)amino]-N-propylbenzamide is unique due to its specific structural features, such as the presence of both a benzamide group and a 3,3-dimethylbutanoyl group
Properties
IUPAC Name |
2-(3,3-dimethylbutanoylamino)-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-5-10-17-15(20)12-8-6-7-9-13(12)18-14(19)11-16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSYGBOIKIBMCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-(3,4-difluorobenzyl)-1H-imidazol-2-yl]benzonitrile](/img/structure/B5467390.png)
![N-[2-({2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}amino)ethyl]propanamide](/img/structure/B5467396.png)
![2-(3,4-dichlorophenyl)-4-[(2-methoxypyridin-3-yl)carbonyl]morpholine](/img/structure/B5467400.png)
![3-(6-methoxyhexanoyl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5467408.png)

![5-isopropyl-7-[3-(4-morpholinyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5467423.png)
![(Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B5467442.png)

![N-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-ethylglycine](/img/structure/B5467465.png)
![3-(3,4-difluorophenyl)-5-[(3,5-dimethyl-4,5-dihydroisoxazol-5-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5467473.png)
![4-[3-(benzylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-diethylaniline](/img/structure/B5467476.png)


![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5467503.png)
